molecular formula C18H19N3O5 B11101071 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzoic acid

4-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzoic acid

Cat. No.: B11101071
M. Wt: 357.4 g/mol
InChI Key: TZLGMKLNNREXRR-UHFFFAOYSA-N
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Description

4-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzoic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is part of the arylpiperazine class, which is known for its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzoic acid typically involves the reaction of 2-methoxyphenylpiperazine with 3-nitrobenzoic acid under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The process may involve multiple steps, including nitration, reduction, and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives from reduction and substituted derivatives from nucleophilic substitution .

Scientific Research Applications

4-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a ligand for specific receptors.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzoic acid involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies, including in silico docking simulations and molecular dynamics, have been conducted to understand its binding affinity and pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzoic acid is unique due to its specific structural features, such as the presence of both a methoxyphenyl group and a nitrobenzoic acid moiety.

Properties

Molecular Formula

C18H19N3O5

Molecular Weight

357.4 g/mol

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-nitrobenzoic acid

InChI

InChI=1S/C18H19N3O5/c1-26-17-5-3-2-4-15(17)20-10-8-19(9-11-20)14-7-6-13(18(22)23)12-16(14)21(24)25/h2-7,12H,8-11H2,1H3,(H,22,23)

InChI Key

TZLGMKLNNREXRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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